molecular formula C19H17BrN2OS B2900026 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one CAS No. 1115409-18-1

1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2900026
CAS RN: 1115409-18-1
M. Wt: 401.32
InChI Key: UJCKOOOBLJVSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a pyrazinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one in lab experiments is its potential anticancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one. One direction is to further investigate its mechanism of action to optimize its use in research. Another direction is to study its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method to improve yield and purity.
In conclusion, 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its use in research.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylbenzylthiol in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to yield the final compound.

Scientific Research Applications

1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-3-4-14(2)15(11-13)12-24-18-19(23)22(10-9-21-18)17-7-5-16(20)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCKOOOBLJVSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one

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